molecular formula C7H12O3 B120968 (R)-Glycidyl butyrate CAS No. 60456-26-0

(R)-Glycidyl butyrate

Cat. No.: B120968
CAS No.: 60456-26-0
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-ZCFIWIBFSA-N
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Description

(R)-Glycidyl butyrate (CAS: 60456-26-0) is a chiral epoxide ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is a colorless liquid with a boiling point of 90°C at 19 mmHg and a logP value of 1.118, indicating moderate lipophilicity . The compound is highly sensitive to humidity and insoluble in water, necessitating careful storage and handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Glycidyl butyrate can be synthesized through the esterification of ®-glycidol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, ®-Glycidyl butyrate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of ®-glycidol and butyric acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain high-purity ®-Glycidyl butyrate .

Chemical Reactions Analysis

Types of Reactions

®-Glycidyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water and lipase enzyme.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of ®-Glycidyl butyrate primarily involves its reactivity as an epoxide ester. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows ®-Glycidyl butyrate to participate in various chemical reactions, including hydrolysis and substitution. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or catalysts used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Enantiomeric Form: (S)-Glycidyl Butyrate

Property (R)-Glycidyl Butyrate (S)-Glycidyl Butyrate
Enantiomeric Preference Hydrolyzed by lipases (e.g., PLE) at slower rates Rapidly hydrolyzed by metagenomic esterases (ABO1197, ABO1251)
Pharmaceutical Role Active intermediate in Linezolid Undesired impurity; regulated to <0.15% in APIs
Analytical Separation Baseline resolution (Rs >2) achieved via Chiralpak AD-H/OD-H columns Requires stringent HPLC validation (LOD: 0.23 µg/mL; LOQ: 0.69 µg/mL)

Comparison with Other Glycidyl Esters

Compound Molecular Formula Key Properties Applications
This compound C₇H₁₂O₃ LogP: 1.118; Sensitive to humidity Antibiotic synthesis
Glycidyl Palmitate C₁₉H₃₆O₃ Higher logP (~6.5); Solid at room temp Polymer stabilizers
Glycidyl Stearate C₂₁H₄₀O₃ Hydrophobic; High melting point Coatings and resins

Key Observations :

  • Chain Length Impact : Longer alkyl chains (e.g., palmitate, stearate) increase hydrophobicity and thermal stability, shifting applications from pharmaceuticals to industrial materials .
  • Reactivity : Shorter chains (e.g., butyrate) exhibit higher reactivity in ring-opening reactions, advantageous in drug synthesis .

Comparison with Glycidyl Ethers

Compound Key Features Advantages Over Esters
This compound Epoxide ester; chiral center at C2 Higher enzymatic specificity
Butyl Glycidyl Ether Ether linkage; non-chiral Improved thermal stability in resins
Phenyl Glycidyl Ether Aromatic backbone Enhanced mechanical strength in polymers

Functional Differences :

  • Ethers vs. Esters : Glycidyl ethers lack ester’s hydrolytic susceptibility, making them preferable in moisture-rich environments .
  • Synthetic Flexibility : Ethers are synthesized via epichlorohydrin reactions, while esters rely on enzymatic or chemical acylations .

Analytical and Industrial Considerations

Enantiomeric Purity Assurance

  • HPLC Methods: Chiralpak columns (AD-H, OD-H) with hexane/ethanol mobile phases achieve Rs >2 for (R)/(S) separation .
  • Validation Parameters : Linearity (R² >0.999), recovery (91–99%), and robustness (RSD <2%) ensure regulatory compliance .

Industrial Production

  • Scale-Up Challenges : Enzymatic resolution requires >50% conversion to minimize (S)-isomer contamination, demanding optimized lipase activity .
  • Cost-Effectiveness : Multi-ton production validated for this compound, unlike niche glycidyl ethers .

Biological Activity

(R)-Glycidyl butyrate (RGB) is a chiral compound that has garnered attention in pharmaceutical and chemical synthesis due to its biological activity and utility as an intermediate in drug development. This article explores the biological activity of RGB, its synthesis, and its applications, particularly in relation to the antibiotic Linezolid.

Overview of this compound

This compound is an optically active epoxide that serves as a key building block in the synthesis of various biologically active compounds. Its structure includes a glycidyl group attached to a butyrate moiety, which contributes to its reactivity and utility in asymmetric synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Enzymatic Hydrolysis : This method utilizes enzymes to selectively hydrolyze racemic glycidyl butyrate, yielding the (R) enantiomer with high optical purity. The process is environmentally friendly and efficient, often resulting in yields exceeding 80% with optical purities greater than 95% .
  • Kinetic Resolution : The hydrolytic kinetic resolution of racemic glycidyl butyrate or epichlorohydrin is another approach. Recent studies have shown that using chromium salts as catalysts can enhance the yield and optical purity of RGB .
  • Chiral HPLC Method : High-performance liquid chromatography (HPLC) has been developed for the effective separation and quantification of RGB from its racemic mixture, ensuring quality control in pharmaceutical applications .

This compound acts as an important precursor in the synthesis of oxazolidinones, particularly Linezolid, which is used to treat multi-drug resistant infections. The mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes .

Antimicrobial Properties

Research indicates that RGB exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its derivatives have been shown to possess broad-spectrum activity against various pathogens, including those resistant to conventional treatments .

Case Studies

  • Linezolid Development : A significant application of this compound is its role in the synthesis of Linezolid. Studies have demonstrated that controlling the content of RGB during production directly affects the efficacy and safety profile of the final drug product .
  • Stereoselectivity in Synthesis : A study highlighted the importance of stereoselectivity in synthesizing RGB from racemic precursors. The use of specific catalysts resulted in improved yields and optical purity, showcasing how synthetic methods can influence biological outcomes .

Table 1: Synthesis Methods for this compound

MethodYield (%)Optical Purity (%)Key Features
Enzymatic Hydrolysis>80>95Environmentally friendly, high specificity
Kinetic Resolution38.599Utilizes chromium salts for enhanced performance
Chiral HPLC MethodN/AN/AEffective for quality control

Table 2: Biological Activity of this compound Derivatives

CompoundTarget PathogenActivity
LinezolidStaphylococcus aureusEffective
(R)-glycidyl derivativeMulti-drug resistant strainsBroad-spectrum activity

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (R)-Glycidyl butyrate relevant to experimental design?

this compound (CAS 60456-26-0) is a chiral epoxide with molecular formula C₇H₁₂O₃ and molecular weight 144.17 g/mol. Key properties include:

  • Boiling point : 192.6°C (at atmospheric pressure) or 90°C at 19 mmHg .
  • Optical rotation : [α] = -30° to -32° (neat), critical for chiral resolution studies .
  • Density : 1.032–1.035 g/mL at 20°C .
  • Solubility : Insoluble in water, favoring organic solvents like dichloroethane or ethers in synthesis . These properties guide solvent selection, reaction conditions, and purification methods.

Q. How is this compound synthesized, and what are the critical parameters for high yield?

A common method involves ring-closing (S)-3-chloro-1,2-propanediol 1-(n-butyrate) with potassium tert-butoxide in 1,2-dichloroethane at 0°C for 1 hour, yielding 72% product . Key parameters:

  • Temperature control : Strict maintenance at 0°C prevents side reactions.
  • Stoichiometry : Excess tert-butoxide (1.05 equiv) ensures complete dehydrohalogenation.
  • Workup : Sequential water washes and vacuum distillation minimize impurities .

Q. What safety precautions are essential when handling this compound?

The compound is classified as harmful (Xn) with acute toxicity (H302) and irritant properties (H315, H319, H335). Key precautions:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Gloves and goggles are mandatory due to skin/eye irritation risks .
  • First aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can enzymatic resolution optimize enantiomeric purity of this compound?

Lipases (e.g., from Candida antarctica) selectively hydrolyze the undesired (S)-enantiomer of racemic glycidyl butyrate. Critical factors:

  • Reaction progression : Running the reaction beyond 50% conversion ensures >99% enantiomeric excess (ee) of (R)-isomer .
  • Ester chain length : Longer ester chains (e.g., butyrate vs. acetate) enhance enzyme specificity and reaction efficiency .
  • Scale-up : Multi-ton scale resolutions are feasible with immobilized lipases .

Q. What role does this compound play in synthesizing bioactive molecules like oxazolidinones?

It serves as a chiral building block in synthesizing 3-aryl-2-oxazolidinones, a class of antibacterial agents (e.g., linezolid analogs). Methodology:

  • Nucleophilic ring-opening : React with aryl isocyanides to form oxazolidinone scaffolds.
  • Stereochemical control : The (R)-configuration of the epoxide dictates the final product’s chirality, critical for antibacterial activity .

Q. How can high-throughput assays evaluate enantioselectivity in lipase-catalyzed resolutions of glycidyl esters?

pH-based assays using indicators (e.g., phenol red) track hydrolysis kinetics. Steps include:

  • Substrate preparation : Racemic glycidyl butyrate in buffer with lipase.
  • Real-time monitoring : pH changes correlate with acid release from ester hydrolysis.
  • Data analysis : Enantiomeric ratio (E) is calculated from initial rate differences between enantiomers .

Q. What analytical techniques resolve contradictions in reported optical rotation values for this compound?

Discrepancies in [α] values (e.g., -30° vs. -31°) arise from solvent purity or measurement protocols. Solutions:

  • Standardization : Use neat samples or consistent solvent systems (e.g., dichloromethane).
  • Cross-validation : Compare polarimetry with chiral HPLC or NMR using chiral shift reagents .

Q. Methodological Insights

Designing experiments to study epoxide stability under varying pH conditions

  • Buffer systems : Test stability in acidic (pH 3–6) and basic (pH 8–11) buffers.
  • Kinetic analysis : Monitor epoxide ring-opening via HPLC or NMR.
  • Degradation products : Identify byproducts (e.g., diols) to infer hydrolysis pathways .

Strategies for scaling up enantioselective synthesis without compromising chiral purity

  • Immobilized enzymes : Use lipases bound to resins for reuse and easier separation.
  • Process intensification : Optimize temperature and agitation to enhance mass transfer in large reactors .

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975863
Record name (Oxiran-2-yl)methyl butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60456-26-0
Record name (R)-Glycidyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60456-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxiran-2-yl)methyl butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, (2R)-2-oxiranylmethyl ester
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Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
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(R,R)-(salen)Co(II)
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
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(R,R)-(salen)Co(II)
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0 (± 1) mol
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91 mg
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297 mL
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32 mL
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Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
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(R,R)-(salen)Co(II)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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